3-Bromo-1-methyl-6-nitro-1H-indazole
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Overview
Description
3-Bromo-1-methyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole typically involves the bromination of 1-methyl-6-nitroindazole. One common method is the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to produce 7-bromo-4-(bromomethyl)-2-methylindole .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed reactions to ensure high yields and minimal byproducts. For example, a Cu(OAc)2-catalyzed synthesis using 2-(methylamino)benzonitrile and an organometallic reagent can form N-H ketimine species, which then undergoes cyclization to produce the desired indazole .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-6-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with Pd/C or other reducing agents like sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Various substituted indazoles depending on the nucleophile used.
Reduction: 3-Bromo-1-methyl-6-amino-1H-indazole.
Oxidation: 3-Bromo-1-carboxy-6-nitro-1H-indazole.
Scientific Research Applications
3-Bromo-1-methyl-6-nitro-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-6-nitro-1H-indazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-nitro-1H-indazole: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-1-methyl-1H-indazole: Lacks the nitro group, reducing its potential for bioreduction and cytotoxicity.
6-Bromo-3-iodo-1-methyl-1H-indazole: Contains an additional iodine atom, which can alter its reactivity and biological activity.
Uniqueness
3-Bromo-1-methyl-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-1-methyl-6-nitroindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDKEHXTGDEHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502511 |
Source
|
Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-32-8 |
Source
|
Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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